molecular formula C9H8BNO2 B1467761 4-(2-CYANOVINYL)PHENYLBORONIC ACID CAS No. 1072946-14-5

4-(2-CYANOVINYL)PHENYLBORONIC ACID

Cat. No.: B1467761
CAS No.: 1072946-14-5
M. Wt: 172.98 g/mol
InChI Key: UDHXSADADVYMLO-UHFFFAOYSA-N
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Description

4-(2-CYANOVINYL)PHENYLBORONIC ACID is an organic compound with the molecular formula C9H8BNO2 It is a boronic acid derivative that contains a phenyl ring substituted with a cyanovinyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CYANOVINYL)PHENYLBORONIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and vinylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with vinylboronic acid.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-CYANOVINYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products

    Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Cyanovinyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-CYANOVINYL)PHENYLBORONIC ACID is unique due to the presence of both a cyanovinyl group and a boronic acid group on the same phenyl ring

Properties

IUPAC Name

[4-(2-cyanoethenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHXSADADVYMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=CC#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695589
Record name [4-(2-Cyanoethenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-14-5
Record name [4-(2-Cyanoethenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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